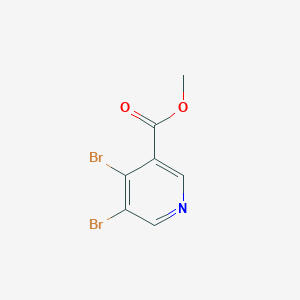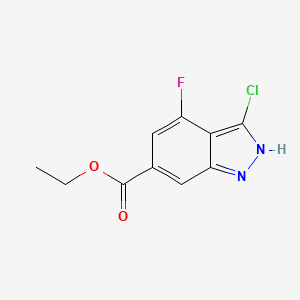
8-Iodoquinoxaline-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodoquinoxaline-5-carbaldehyde is a chemical compound that belongs to the quinoxaline family, which is a class of nitrogen-containing heterocycles. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The presence of an iodine atom at the 8th position and an aldehyde group at the 5th position of the quinoxaline ring makes this compound a valuable intermediate for various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoquinoxaline-5-carbaldehyde typically involves the functionalization of quinoxaline derivatives. One common method is the regioselective lithiation of 2,3-dichloroquinoxaline at the 5th position using 2,2,6,6-tetramethylpiperidyl lithium (TMPLi) followed by quenching with iodine to introduce the iodine atom. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which involves the reaction of the iodinated quinoxaline with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
8-Iodoquinoxaline-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethyl sulfoxide, ethanol), and catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted quinoxalines with various functional groups.
Oxidation Reactions: 8-Iodoquinoxaline-5-carboxylic acid.
Reduction Reactions: 8-Iodoquinoxaline-5-methanol.
Applications De Recherche Scientifique
8-Iodoquinoxaline-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and antiviral properties .
Materials Science: It is used in the development of fluorescent dyes and electroluminescent materials due to its photoluminescent properties .
Organic Synthesis: It acts as a building block for the synthesis of complex heterocyclic compounds and natural product analogs .
Mécanisme D'action
The mechanism of action of 8-Iodoquinoxaline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the iodine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific bioactive molecule derived from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromoquinoxaline-5-carbaldehyde: Similar structure with a bromine atom instead of iodine.
8-Chloroquinoxaline-5-carbaldehyde: Similar structure with a chlorine atom instead of iodine.
8-Fluoroquinoxaline-5-carbaldehyde: Similar structure with a fluorine atom instead of iodine.
Uniqueness
8-Iodoquinoxaline-5-carbaldehyde is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and provide distinct reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it a valuable compound for the development of novel bioactive molecules and materials with unique properties.
Propriétés
Formule moléculaire |
C9H5IN2O |
|---|---|
Poids moléculaire |
284.05 g/mol |
Nom IUPAC |
8-iodoquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C9H5IN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |
Clé InChI |
MSXYGJWHTYBAGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C=O)N=CC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)
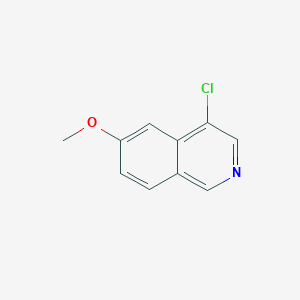
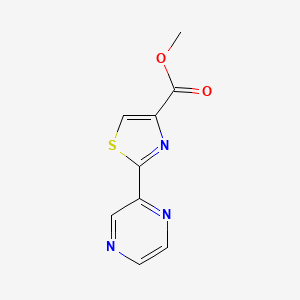


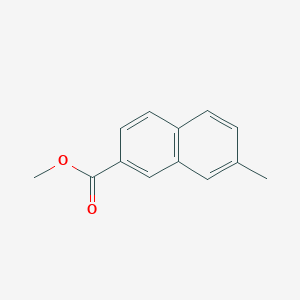

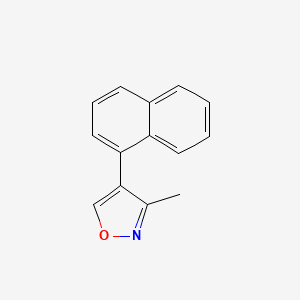
![Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331999.png)
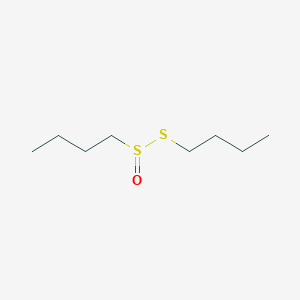
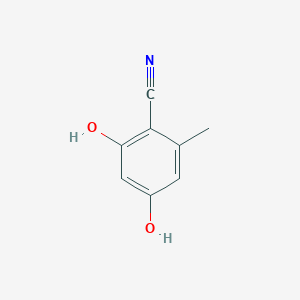
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15332019.png)
